molecular formula C11H13NO3S B14724358 Methyl 2-amino-3-benzoylsulfanylpropanoate CAS No. 5673-88-1

Methyl 2-amino-3-benzoylsulfanylpropanoate

Cat. No.: B14724358
CAS No.: 5673-88-1
M. Wt: 239.29 g/mol
InChI Key: URMGJDUHFXBVIE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-benzoylsulfanylpropanoate is an organic compound with a molecular formula of C11H13NO3S It is a derivative of propanoic acid and contains an amino group, a benzoyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-benzoylsulfanylpropanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-amino-3-mercaptopropanoate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-benzoylsulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Methyl 2-amino-3-benzoylsulfanylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-benzoylsulfanylpropanoate involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The sulfanyl group may also play a role in modulating the compound’s activity by participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-sulfanylpropanoate: Lacks the benzoyl group, making it less hydrophobic.

    Methyl 2-amino-3-benzoylpropanoate: Lacks the sulfanyl group, affecting its redox properties.

Uniqueness

Methyl 2-amino-3-benzoylsulfanylpropanoate is unique due to the presence of both the benzoyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

5673-88-1

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

methyl 2-amino-3-benzoylsulfanylpropanoate

InChI

InChI=1S/C11H13NO3S/c1-15-10(13)9(12)7-16-11(14)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3

InChI Key

URMGJDUHFXBVIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC(=O)C1=CC=CC=C1)N

Origin of Product

United States

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